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molecular formula C21H25N7O3S2 B3025231 1-(3,5-Dimethylphenyl)ethanone CAS No. 5379-16-8

1-(3,5-Dimethylphenyl)ethanone

Cat. No. B3025231
M. Wt: 487.6 g/mol
InChI Key: FDAKJDJSCMDVPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05354772

Procedure details

145 g. (0.41 mole ) of tris (acetylacetonato) iron (III) is added to a solution of 2.247 kg. (≤13.32 moles) of crude Compound CXXII containing some residual toluene (from Step 1) in 4.0 l. of dry tetrahydrofuran (dried over 3 Å. molecular sieves) at 20°-25° C., the reaction mixture is cooled to -15° C. with stirring under nitrogen, a solution of 1.096 kg. (14.65 moles) of methylmagnesium chloride in tetrahydrofuran (2.9M.) is added over a 2.5 hour period at a rate such that the temperature of the reaction mixture does not exceed 0° C. with stirring under nitrogen, and the reaction mixture is stirred at -10°-0° C. for 2 hours under nitrogen and quenched by portionwise siphoning into a mixture of 3 l. of saturated ammonium chloride solution and 250 ml. of concentrated (12M.) hydrochloric acid precooled to 5° C. The reaction vessel is washed sequentially with 1 l. of saturated ammonium chloride solution and 1 l. of tetrahydrofuran, the washes are combined with the reaction mixture, and the organic phase is separated. The aqueous phase is washed with 1 l. of tetrahydrofuran, and the washing is combined with the organic phase. The combined organic solution is washed with 2 l. of saturated sodium chloride solution, dried over 2.0 kg. of anhydrous sodium sulfate and filtered. The filter pad is washed three times with 500 ml. portions of tetrahydrofuran, the washings are added to the filtrate, and the solvent is evaporated at reduced pressure and 45° C. The resulting red oil is fractionally vacuum distilled through a 15 cm. Vigreux column to yield the 98.74% pure product as a colorless oil (896 g.). B.p. 68°-69° C./0.65 mm. Hg. Also obtained is 232 g. of 86.8% pure product. B.p. 60°-68° C./0.65 mm. Hg. Total yield, Steps 1 and 2, 55%.
[Compound]
Name
crude Compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14.65 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0.41 mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
98.74%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([CH3:11])[CH:10]=1)[C:5](Cl)=[O:6].[CH3:12][Mg]Cl>O1CCCC1.C/C(/[O-])=C/C(C)=O.C/C(/[O-])=C/C(C)=O.C/C(/[O-])=C/C(C)=O.[Fe+3]>[CH3:1][C:2]1[CH:3]=[C:4]([C:5]([CH3:12])=[O:6])[CH:8]=[C:9]([CH3:11])[CH:10]=1 |f:3.4.5.6|

Inputs

Step One
Name
crude Compound
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=C(C(=O)Cl)C=C(C1)C
Step Two
Name
Quantity
14.65 mol
Type
reactant
Smiles
C[Mg]Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0.41 mol
Type
catalyst
Smiles
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Fe+3]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
with stirring under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
does not exceed 0° C.
STIRRING
Type
STIRRING
Details
with stirring under nitrogen
STIRRING
Type
STIRRING
Details
the reaction mixture is stirred at -10°-0° C. for 2 hours under nitrogen
Duration
2 h
CUSTOM
Type
CUSTOM
Details
quenched
ADDITION
Type
ADDITION
Details
by portionwise siphoning into a mixture of 3 l
CONCENTRATION
Type
CONCENTRATION
Details
of concentrated (12M.) hydrochloric acid
CUSTOM
Type
CUSTOM
Details
precooled to 5° C
WASH
Type
WASH
Details
The reaction vessel is washed sequentially with 1 l
CUSTOM
Type
CUSTOM
Details
the organic phase is separated
WASH
Type
WASH
Details
The aqueous phase is washed with 1 l
WASH
Type
WASH
Details
The combined organic solution is washed with 2 l
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
of saturated sodium chloride solution, dried over 2.0 kg
FILTRATION
Type
FILTRATION
Details
of anhydrous sodium sulfate and filtered
WASH
Type
WASH
Details
The filter pad is washed three times with 500 ml
ADDITION
Type
ADDITION
Details
portions of tetrahydrofuran, the washings are added to the filtrate
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated at reduced pressure and 45° C
DISTILLATION
Type
DISTILLATION
Details
distilled through a 15 cm

Outcomes

Product
Name
Type
product
Smiles
CC1=CC(=CC(=C1)C(=O)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 896 g
YIELD: PERCENTYIELD 98.74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05354772

Procedure details

145 g. (0.41 mole ) of tris (acetylacetonato) iron (III) is added to a solution of 2.247 kg. (≤13.32 moles) of crude Compound CXXII containing some residual toluene (from Step 1) in 4.0 l. of dry tetrahydrofuran (dried over 3 Å. molecular sieves) at 20°-25° C., the reaction mixture is cooled to -15° C. with stirring under nitrogen, a solution of 1.096 kg. (14.65 moles) of methylmagnesium chloride in tetrahydrofuran (2.9M.) is added over a 2.5 hour period at a rate such that the temperature of the reaction mixture does not exceed 0° C. with stirring under nitrogen, and the reaction mixture is stirred at -10°-0° C. for 2 hours under nitrogen and quenched by portionwise siphoning into a mixture of 3 l. of saturated ammonium chloride solution and 250 ml. of concentrated (12M.) hydrochloric acid precooled to 5° C. The reaction vessel is washed sequentially with 1 l. of saturated ammonium chloride solution and 1 l. of tetrahydrofuran, the washes are combined with the reaction mixture, and the organic phase is separated. The aqueous phase is washed with 1 l. of tetrahydrofuran, and the washing is combined with the organic phase. The combined organic solution is washed with 2 l. of saturated sodium chloride solution, dried over 2.0 kg. of anhydrous sodium sulfate and filtered. The filter pad is washed three times with 500 ml. portions of tetrahydrofuran, the washings are added to the filtrate, and the solvent is evaporated at reduced pressure and 45° C. The resulting red oil is fractionally vacuum distilled through a 15 cm. Vigreux column to yield the 98.74% pure product as a colorless oil (896 g.). B.p. 68°-69° C./0.65 mm. Hg. Also obtained is 232 g. of 86.8% pure product. B.p. 60°-68° C./0.65 mm. Hg. Total yield, Steps 1 and 2, 55%.
[Compound]
Name
crude Compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14.65 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0.41 mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
98.74%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([CH3:11])[CH:10]=1)[C:5](Cl)=[O:6].[CH3:12][Mg]Cl>O1CCCC1.C/C(/[O-])=C/C(C)=O.C/C(/[O-])=C/C(C)=O.C/C(/[O-])=C/C(C)=O.[Fe+3]>[CH3:1][C:2]1[CH:3]=[C:4]([C:5]([CH3:12])=[O:6])[CH:8]=[C:9]([CH3:11])[CH:10]=1 |f:3.4.5.6|

Inputs

Step One
Name
crude Compound
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=C(C(=O)Cl)C=C(C1)C
Step Two
Name
Quantity
14.65 mol
Type
reactant
Smiles
C[Mg]Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0.41 mol
Type
catalyst
Smiles
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Fe+3]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
with stirring under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
does not exceed 0° C.
STIRRING
Type
STIRRING
Details
with stirring under nitrogen
STIRRING
Type
STIRRING
Details
the reaction mixture is stirred at -10°-0° C. for 2 hours under nitrogen
Duration
2 h
CUSTOM
Type
CUSTOM
Details
quenched
ADDITION
Type
ADDITION
Details
by portionwise siphoning into a mixture of 3 l
CONCENTRATION
Type
CONCENTRATION
Details
of concentrated (12M.) hydrochloric acid
CUSTOM
Type
CUSTOM
Details
precooled to 5° C
WASH
Type
WASH
Details
The reaction vessel is washed sequentially with 1 l
CUSTOM
Type
CUSTOM
Details
the organic phase is separated
WASH
Type
WASH
Details
The aqueous phase is washed with 1 l
WASH
Type
WASH
Details
The combined organic solution is washed with 2 l
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
of saturated sodium chloride solution, dried over 2.0 kg
FILTRATION
Type
FILTRATION
Details
of anhydrous sodium sulfate and filtered
WASH
Type
WASH
Details
The filter pad is washed three times with 500 ml
ADDITION
Type
ADDITION
Details
portions of tetrahydrofuran, the washings are added to the filtrate
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated at reduced pressure and 45° C
DISTILLATION
Type
DISTILLATION
Details
distilled through a 15 cm

Outcomes

Product
Name
Type
product
Smiles
CC1=CC(=CC(=C1)C(=O)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 896 g
YIELD: PERCENTYIELD 98.74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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